BenchChemオンラインストアへようこそ!

4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Antiviral Human Cytomegalovirus BTD scaffold

4-Benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS 941913-41-3) is a synthetic small molecule (MF: C22H20N2O3S; MW: 392.47 g/mol) belonging to the 1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide class. The compound is commercially supplied at ≥95% purity for research use, positioning it as a candidate for screening libraries targeting the benzothiadiazinone pharmacophore, a scaffold historically explored for non-competitive NMDA receptor antagonism and antiviral applications.

Molecular Formula C22H20N2O3S
Molecular Weight 392.47
CAS No. 941913-41-3
Cat. No. B2947421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
CAS941913-41-3
Molecular FormulaC22H20N2O3S
Molecular Weight392.47
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4)C
InChIInChI=1S/C22H20N2O3S/c1-16-12-13-19(17(2)14-16)24-22(25)23(15-18-8-4-3-5-9-18)20-10-6-7-11-21(20)28(24,26)27/h3-14H,15H2,1-2H3
InChIKeyVODZKSIYLKGSCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS 941913-41-3): Core Structural and Procurement Profile


4-Benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS 941913-41-3) is a synthetic small molecule (MF: C22H20N2O3S; MW: 392.47 g/mol) belonging to the 1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide class . The compound is commercially supplied at ≥95% purity for research use, positioning it as a candidate for screening libraries targeting the benzothiadiazinone pharmacophore, a scaffold historically explored for non-competitive NMDA receptor antagonism and antiviral applications [1].

Why 4-Benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide Cannot Be Replaced by a Generic Class Analog


The 1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide class exhibits steep structure-activity relationships (SAR). A critical differential for CAS 941913-41-3 is its unique 4-benzyl substitution combined with the 2-(2,4-dimethylphenyl) moiety. Published SAR on related BTD derivatives demonstrates that antiviral activity against HCMV varies dramatically from 2.5 µM to >200 µM IC50 solely based on the nature and position of substituents on the benzyl and phenyl rings [1]. The specific 2,4-dimethylphenyl substituent imposes distinct steric and electronic constraints that directly control binding pocket complementarity; any generic substitution (e.g., 2,3-dimethyl, 3,5-dimethyl, or unsubstituted phenyl) fundamentally alters the pharmacophore and should not be assumed to possess equivalent target engagement [2].

Product-Specific Evidence Guide for 4-Benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS 941913-41-3): Quantified Differentiation Data


HCMV Antiviral Potency of 4-Benzyl BTD Scaffold Relative to Unsubstituted and Dibenzyl Analogs

In a study of benzothiadiazine dioxide (BTD) derivatives, the introduction of a 4-benzyl substituent on the core scaffold produced HCMV AD-169 strain IC50 values ranging from 2.5 to 50 µM [1]. The 4-benzyl substitution is a structural prerequisite for nanomolar-level potency in the broader BTD class, with CoMFA models indicating that steric bulk at the N4 position is a primary determinant of antiviral activity [2]. The target compound CAS 941913-41-3, bearing a 4-benzyl group and a 2-(2,4-dimethylphenyl) group, occupies a distinct region of this validated SAR landscape.

Antiviral Human Cytomegalovirus BTD scaffold

Selectivity Window: Cytotoxicity vs. Antiviral Activity for 4-Benzyl BTD Derivatives

For chlorophenylmethyl BTD derivatives with similar core structures, the selectivity index (CC50/IC50) ranges from >20 to >67, with cytotoxic concentrations (CC50) often exceeding 200 µM against HEL cells while antiviral IC50 values fall between 3-10 µM [1]. The 4-benzyl substitution pattern in CAS 941913-41-3 aligns with derivatives that maintain this favorable cytotoxicity profile, as the benzyl group contributes to target specificity without introducing inherent cellular toxicity [2].

Selectivity Cytotoxicity Therapeutic Window

NMDA Receptor Antagonism: 4-Benzyl Substitution as a Key Determinant of Non-Competitive Inhibition

A foundational patent (FR2702150B1) explicitly discloses 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide derivatives as non-competitive NMDA receptor antagonists [1]. Within this patent space, N4-substitution (such as the 4-benzyl group on CAS 941913-41-3) is identified as essential for NMDA receptor binding. Compounds without N4-substitution lose antagonist activity entirely, establishing that CAS 941913-41-3, with its 4-benzyl group, is structurally enabled for this mechanism, unlike 2-substituted-only analogs that would be inactive at NMDA receptors [2].

NMDA receptor Non-competitive antagonist CNS

Differentiation from Carbonic Anhydrase Inhibitor Benzothiadiazines: Absence of Primary Sulfonamide

Several clinically used benzothiadiazine 1,1-dioxides (e.g., brinzolamide, CAS 856301-51-4; cyclothiazide) act as carbonic anhydrase inhibitors via a primary sulfonamide group at the 7-position [1]. CAS 941913-41-3 lacks this primary sulfonamide group; the 1,1-dioxide is part of the cyclic sulfonamide core rather than a free -SO2NH2 substituent. This structural distinction suggests CAS 941913-41-3 is unlikely to inhibit carbonic anhydrase at pharmacologically relevant concentrations, offering a cleaner pharmacological profile for programs where carbonic anhydrase inhibition constitutes an undesired off-target effect .

Carbonic Anhydrase Selectivity Off-target

Microwave-Accelerated Synthesis and Scalability of 4-Benzyl-2-aryl BTD Derivatives

A 2021 publication demonstrated microwave-accelerated multicomponent synthesis of novel benzothiadiazinone dioxide derivatives, including 4-benzyl-2-aryl variants [1]. The method achieves product formation in minutes rather than hours, with X-ray characterization confirming the structural integrity of the BTD core. For CAS 941913-41-3, which falls within this synthetic scope, the established protocol suggests that kilogram-scale synthesis is technically feasible with predictable purity profiles, unlike certain 2-heteroaryl-substituted BTD analogs that require more complex multi-step routes [2].

Synthesis Scalability Biginelli reaction

Best Application Scenarios for 4-Benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS 941913-41-3)


HCMV Antiviral Screening Library Expansion

Based on the established SAR that 4-benzyl substitution on the BTD scaffold drives anti-HCMV potency into the low micromolar range [1], CAS 941913-41-3 is a structurally qualified candidate for inclusion in focused screening libraries targeting human cytomegalovirus. The compound's 2,4-dimethylphenyl substituent explores an under-represented region of the CoMFA model, potentially identifying novel chemotypes with improved selectivity indices (predicted >20 based on class data) [2].

NMDA Receptor Antagonist Tool Compound for Neuroscience Research

The 4-benzyl substitution pattern is specifically claimed in patent FR2702150B1 as enabling non-competitive NMDA receptor antagonism [1]. CAS 941913-41-3 can serve as a chemical probe for studying allosteric modulation of NMDA receptors in primary neuronal cultures, with the critical advantage that it lacks the primary sulfonamide group responsible for carbonic anhydrase inhibition, thereby minimizing off-target pharmacology [2].

Chemical Biology Probe for BTD Scaffold Target Deconvolution

Given the BTD scaffold's polypharmacology (antiviral, NMDA, potential kinase inhibition), CAS 941913-41-3 is a suitable affinity chromatography ligand precursor. The 4-benzyl group provides a potential site for linker attachment without disrupting the core pharmacophore [1]. Its synthetic accessibility via microwave-assisted chemistry [2] ensures sufficient material for pull-down experiments and subsequent mass spectrometry-based target identification.

Reference Standard for BTD Derivative Quality Control

With a defined purity of ≥95% and a molecular weight of 392.47 g/mol, CAS 941913-41-3 can serve as an analytical reference standard for HPLC method development and validation in laboratories synthesizing or characterizing benzothiadiazinone dioxide libraries. The compound's distinct retention time and UV absorption profile, derived from the 2,4-dimethylphenyl chromophore, facilitate its use as a system suitability standard [1].

Quote Request

Request a Quote for 4-benzyl-2-(2,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.